MAO-B Inhibition: A 12,300-Fold Potency Gap Over a Structurally Similar Oxamate Analog
This compound exhibits an IC50 of 617,000 nM against rat MAO-B [1], whereas a closely related analog, ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate (CAS 5397-14-8), demonstrates an IC50 of 50 nM against human recombinant MAO-B [2]. This 12,340-fold difference in potency highlights that the 5-chloro-2-methyl substitution on the phenyl ring, as opposed to a simple 4-chloro substitution, dramatically reduces MAO-B inhibitory activity. This is a critical differentiator for researchers seeking compounds with low MAO-B activity to avoid off-target effects in CNS studies.
| Evidence Dimension | MAO-B Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 617,000 nM |
| Comparator Or Baseline | Ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate (CAS 5397-14-8); IC50 = 50 nM |
| Quantified Difference | 12,340-fold less potent |
| Conditions | Target compound: Rat liver mitochondrial MAO-B using [14C]-phenylethylamine as substrate [1]; Comparator: Human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate [2]. |
Why This Matters
This vast potency difference allows researchers to use this compound in assays where MAO-B inhibition is undesirable, a feature not shared by its 4-chloro analog.
- [1] BindingDB. BDBM50381953 (CHEMBL2022929). IC50 data for ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate against MAO-B. View Source
- [2] BindingDB. BDBM50075952 (CHEMBL3415804). IC50 data for ethyl 2-((4-chlorophenyl)amino)-2-oxoacetate against MAO-B. View Source
